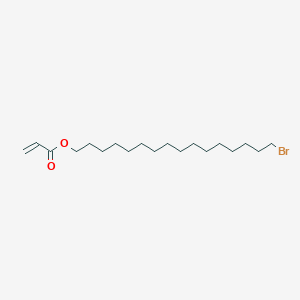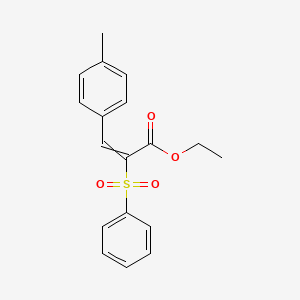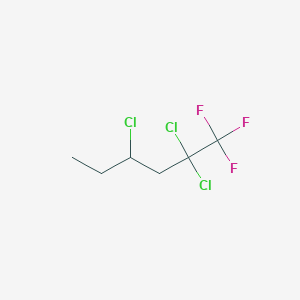![molecular formula C10H11F3N2O3 B14310295 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- CAS No. 115416-50-7](/img/structure/B14310295.png)
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- is an organic compound characterized by the presence of a propanol group attached to a phenyl ring substituted with a nitro group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group is introduced through reactions with amines or ammonia under suitable conditions.
Propanol Attachment: The final step involves attaching the propanol group to the phenyl ring, which can be achieved through various organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and amination processes, followed by purification and quality control steps to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but lacks the propanol group.
1-[(3-Trifluoromethyl)phenyl]propanol-1: Similar structure but lacks the nitro group.
2-Propanol, 1,1,1,3,3,3-hexafluoro-: Contains a trifluoromethyl group but differs in overall structure.
Uniqueness
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- is unique due to the combination of the nitro, trifluoromethyl, and propanol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Número CAS |
115416-50-7 |
|---|---|
Fórmula molecular |
C10H11F3N2O3 |
Peso molecular |
264.20 g/mol |
Nombre IUPAC |
3-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)8-6-7(14-4-1-5-16)2-3-9(8)15(17)18/h2-3,6,14,16H,1,4-5H2 |
Clave InChI |
OULQLZUXDBHSNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCCCO)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
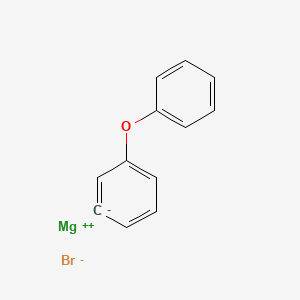
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
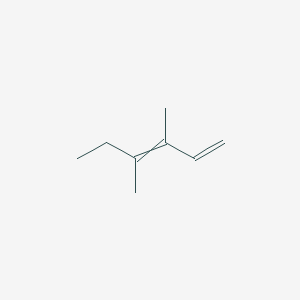

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)


